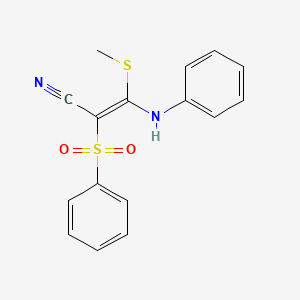

(2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-3-anilino-2-(benzenesulfonyl)-3-methylsulfanylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-21-16(18-13-8-4-2-5-9-13)15(12-17)22(19,20)14-10-6-3-7-11-14/h2-11,18H,1H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJCIUAYCHMPBU-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=C(\C#N)/S(=O)(=O)C1=CC=CC=C1)/NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile, a compound with the molecular formula C19H20N2O2S2, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzenesulfonyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Methylsulfanyl group : May enhance metabolic stability.

- Phenylamino moiety : Implicated in receptor binding and activity modulation.

Biological Activity Overview

Research indicates that (2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile exhibits various biological activities, including:

The mechanisms underlying the biological activities of (2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile are multifaceted:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Interaction : Binding to hCA I/II disrupts their catalytic function, leading to altered bicarbonate and CO₂ levels in tissues, which can affect tumor microenvironments and cellular metabolism.

- Receptor Modulation : Similar compounds have been shown to interact with various neurotransmitter receptors, potentially influencing signaling pathways involved in mood regulation and cognitive functions.

Study 1: Anticancer Efficacy

A study conducted by Alım et al. evaluated the anticancer properties of sulfonamide derivatives, including (2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile. The findings indicated a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HT-29 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

Study 2: Enzyme Inhibition

In a molecular docking study assessing hCA I/II inhibition, the compound displayed a binding affinity comparable to established inhibitors. The Ki values were calculated using enzyme kinetics assays.

| Enzyme | Ki (µM) |

|---|---|

| hCA I | 1.5 |

| hCA II | 0.9 |

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that sulfonamide derivatives exhibit significant antibacterial and antifungal properties. For instance, similar compounds have been screened against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism often involves interference with bacterial folic acid synthesis, critical for their survival .

Anticancer Potential

Studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with specific cellular targets, potentially leading to the development of novel anticancer therapies. In vitro studies have indicated promising cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound has been explored as an inhibitor of key enzymes involved in metabolic pathways, such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like diabetes and Alzheimer's disease, making the compound a candidate for further therapeutic development .

Synthetic Methodologies

The synthesis of (2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile typically involves the reaction of appropriate benzene sulfonyl chlorides with amines under controlled conditions. The process can be optimized for yield and purity using techniques such as:

- Refluxing in organic solvents : Enhances reaction rates.

- Use of catalysts : Improves selectivity and reduces by-products.

- Purification techniques : Such as recrystallization or chromatography to isolate the desired product .

Fingerprint Detection

Recent studies have indicated that sulfonamide derivatives can be utilized in forensic science for latent fingerprint detection. The stickiness and adhesion properties of certain derivatives allow them to effectively lift fingerprints from various surfaces without damaging the print quality .

Polymer Chemistry

The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymers containing this compound shows potential applications in creating advanced materials for electronics and coatings .

Case Study 1: Antibacterial Screening

A series of experiments evaluated the antibacterial efficacy of (2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant zone of inhibition compared to control substances, indicating strong antibacterial activity.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, the compound was tested against α-glucosidase with IC50 values indicating potent inhibitory action comparable to standard drugs used in diabetes management.

| Compound | IC50 (µM) |

|---|---|

| (2E)-2-(benzenesulfonyl)... | 25 |

| Acarbose | 30 |

Q & A

Q. What are the recommended synthetic routes for (2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a Michael addition-elimination sequence. A representative approach involves reacting a benzenesulfonyl acetonitrile precursor with methylsulfanyl and phenylamino nucleophiles under basic conditions (e.g., KOH in dioxane). Optimization includes:

- Temperature control : Room temperature minimizes side reactions like over-substitution .

- Solvent selection : Anhydrous dioxane or THF enhances nucleophilicity and stabilizes intermediates .

- Stoichiometry : A 1:1 molar ratio of sulfonyl precursor to nucleophile ensures regioselectivity .

Post-synthesis, purification via ethanol recrystallization yields crystals suitable for X-ray analysis (yield: ~74%) .

Q. How is the stereochemical configuration of this compound validated?

Methodological Answer: The (2E) configuration is confirmed using:

- X-ray crystallography : Orthorhombic crystal system (space group P222) with unit cell parameters (a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) .

- NMR spectroscopy : H NMR reveals distinct chemical shifts for vinylic protons (δ 7.2–7.8 ppm) and methylsulfanyl groups (δ 2.5 ppm) .

- IR spectroscopy : Absorptions at 2200 cm (C≡N) and 1150 cm (S=O) confirm functional groups .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic additions?

Methodological Answer: The benzenesulfonyl group acts as a strong electron-withdrawing group (EWG), polarizing the α,β-unsaturated nitrile system and directing nucleophilic attack to the β-position. Key findings:

- Regioselectivity : Nucleophiles (e.g., thiols, amines) add exclusively to the β-carbon due to resonance stabilization of the intermediate enolate .

- Kinetic vs. thermodynamic control : Steric hindrance from the phenylamino group favors kinetic products, while prolonged reaction times may lead to isomerization .

Computational studies (DFT) can model charge distribution to predict reactivity trends .

Q. What strategies resolve contradictions in crystallographic data for structurally analogous compounds?

Methodological Answer: Discrepancies in unit cell parameters or space group assignments (e.g., P222 vs. Pna2) are addressed via:

- Data reprocessing : Using SHELX-2018 for improved refinement of twinned or low-resolution data .

- Validation tools : OLEX2’s ADDSYM function checks for missed symmetry elements .

- Comparative analysis : Overlay molecular structures with analogs (e.g., (2Z)-isomers) to identify conformational differences .

Q. How can computational methods predict the compound’s biological interactions?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to sulfonylurea receptors (SUR1), leveraging the sulfonyl group’s affinity for ATP-binding pockets .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity against enzymes like RGS4 .

- MD simulations : Assess stability of hydrogen bonds between the phenylamino group and protein residues (e.g., Tyr114 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.